![molecular formula C13H15N7O2 B2710545 1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 2034416-68-5](/img/structure/B2710545.png)

1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

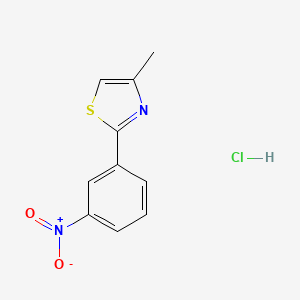

This compound belongs to the class of organic compounds known as phenylpyridazines . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . It has been reported in the optimization of a series of bivalent bromodomain and extraterminal inhibitors .

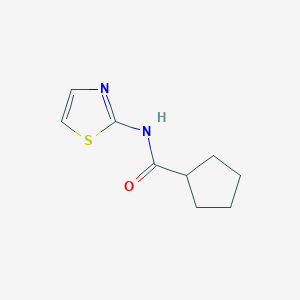

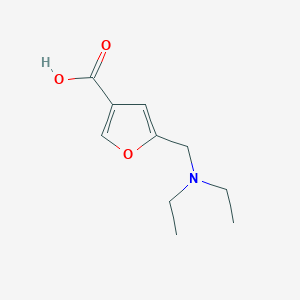

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . The 1H NMR spectrum and 13C NMR spectrum provide detailed information about the hydrogen and carbon atoms in the molecule .Applications De Recherche Scientifique

- Researchers have synthesized a series of novel triazolo [4,3-a]pyrazine derivatives, including this compound, and evaluated their antibacterial activity . Some of these derivatives exhibited moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial activity comparable to the first-line agent ampicillin.

- The compound’s structure may allow it to interact with protein kinases. Researchers have discovered other kinase inhibitors with similar triazolo-pyrazine scaffolds, which could inspire investigations into its kinase inhibitory properties .

- The [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine nucleus has been used in the synthesis of energetic materials. While not directly studied for this purpose, the compound’s triazolo-pyrazine core could be explored for potential applications in propellants, explosives, or pyrotechnics .

- Although not specifically studied, the compound’s structure shares similarities with known BET inhibitors. Researchers have optimized related triazolopyridazine-based compounds for bromodomain inhibition, which plays a role in gene regulation and cancer .

- Pharmacokinetic studies in rats have shown oral bioavailability and systemic exposure for related compounds . Investigating the pharmacokinetics of this compound could provide insights for drug development.

Antibacterial Activity

Kinase Inhibition

Energetic Materials

Bromodomain and Extraterminal (BET) Inhibitors

Pharmacokinetics and Drug Development

Orientations Futures

Mécanisme D'action

Target of action

The compound contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Mode of action

The exact mode of action would depend on the specific target of the compound. Generally, triazole compounds interact with their targets by forming hydrogen bonds, given their ability to accept and donate hydrogen bonds .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Triazole compounds are known to have diverse pharmacological potentials, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, triazole compounds can have a wide range of biological activities .

Propriétés

IUPAC Name |

1-ethyl-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N7O2/c1-3-19-7-6-9(17-19)13(21)14-8-11-16-15-10-4-5-12(22-2)18-20(10)11/h4-7H,3,8H2,1-2H3,(H,14,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDZIGBZUDXWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2710462.png)

![3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one](/img/structure/B2710476.png)

![3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2710477.png)

![N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2710481.png)

![7-isopropyl-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710482.png)